N-{1-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-phenylvinyl}benzamide
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Overview
Description
N-{1-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-phenylvinyl}benzamide is a complex organic compound that features a morpholine ring, a phenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-phenylvinyl}benzamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized using a Mannich reaction, where formaldehyde and 2,6-dimethylmorpholine are reacted under reflux conditions.
Formation of the Enone Structure: The enone structure is formed by reacting the morpholine derivative with a phenylacetyl chloride in the presence of a base such as triethylamine.
Coupling with Benzamide: The final step involves coupling the enone structure with benzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the enone structure, converting it into a saturated ketone or alcohol.
Substitution: The benzamide moiety can undergo substitution reactions, where the amide hydrogen can be replaced with various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-{1-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-phenylvinyl}benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its morpholine ring.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-{1-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-phenylvinyl}benzamide involves its interaction with specific molecular targets. The morpholine ring can interact with neurotransmitter receptors, potentially modulating their activity. The enone structure can act as an electrophile, reacting with nucleophilic sites in biological molecules. The benzamide moiety can enhance binding affinity to certain proteins or enzymes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- **N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]pyridine
- **N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]thiophene
Uniqueness
N-{1-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-phenylvinyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzamide moiety, in particular, enhances its potential for pharmaceutical applications compared to similar compounds with different aromatic rings.
Properties
Molecular Formula |
C22H24N2O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C22H24N2O3/c1-16-14-24(15-17(2)27-16)22(26)20(13-18-9-5-3-6-10-18)23-21(25)19-11-7-4-8-12-19/h3-13,16-17H,14-15H2,1-2H3,(H,23,25)/b20-13- |
InChI Key |
JEDRTBPNUKWENE-MOSHPQCFSA-N |
SMILES |
CC1CN(CC(O1)C)C(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Isomeric SMILES |
CC1CN(CC(O1)C)C(=O)/C(=C/C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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